N-(2-Chlorobenzyl)pyrimidin-2-amine
Overview
Description
N-(2-Chlorobenzyl)pyrimidin-2-amine: is an organic compound with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and features a 2-chlorobenzyl group attached to the nitrogen atom at the second position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)pyrimidin-2-amine typically involves the reaction of 2-chlorobenzylamine with pyrimidine derivatives. One common method is the nucleophilic substitution reaction where 2-chlorobenzylamine reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorobenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: N-oxides or other oxidized forms.
Reduction: Corresponding amine derivatives.
Coupling Reactions: Biaryl or diaryl derivatives.
Scientific Research Applications
N-(2-Chlorobenzyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-Chlorobenzyl)-2-pyrimidinamine
- N-phenyl-2-pyrimidinamine derivatives
- 2-Chlorobenzylamine derivatives
Comparison: N-(2-Chlorobenzyl)pyrimidin-2-amine is unique due to the presence of both the 2-chlorobenzyl and pyrimidine moieties, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the 2-chlorobenzyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLMHANVTWPPBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263625 | |
Record name | N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23676-58-6 | |
Record name | N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23676-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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